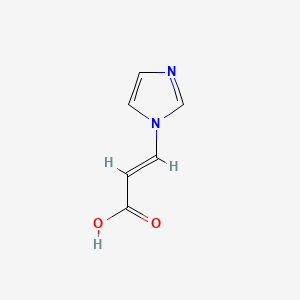

(E)-3-(1H-imidazol-1-yl)acrylic acid

説明

(E)-3-(1H-Imidazol-1-yl)acrylic acid is an α,β-unsaturated carboxylic acid featuring an imidazole substituent at the β-position. The compound’s structure combines the electron-deficient acrylic acid moiety with the aromatic, nucleophilic imidazole ring, enabling diverse reactivity and applications in medicinal chemistry, coordination polymers, and materials science. Its stereochemistry (E-configuration) is critical for biological activity, as seen in analogs like Ozagrel, a thromboxane synthase inhibitor used clinically as an antiplatelet agent . The compound is synthesized via nucleophilic substitution or isomerization reactions, often requiring careful control of reaction conditions to preserve stereochemical integrity .

特性

IUPAC Name |

(E)-3-imidazol-1-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)1-3-8-4-2-7-5-8/h1-5H,(H,9,10)/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPNGTQNTVBRTP-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C=N1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(1H-imidazol-1-yl)acrylic acid typically involves the reaction of imidazole with acrylic acid under specific conditions. One common method is the condensation reaction between imidazole and an appropriate acrylic acid derivative, such as acryloyl chloride, in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.

化学反応の分析

Types of Reactions: (E)-3-(1H-imidazol-1-yl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the acrylic acid moiety.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the acrylic acid moiety.

Substitution: Substituted imidazole derivatives.

科学的研究の応用

(E)-3-(1H-imidazol-1-yl)acrylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its imidazole ring, which is known to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive acrylic acid moiety.

作用機序

The mechanism of action of (E)-3-(1H-imidazol-1-yl)acrylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The acrylic acid moiety can undergo polymerization or other reactions, contributing to the compound’s overall reactivity and functionality.

類似化合物との比較

Table 1. Physicochemical Comparison

Q & A

Q. What are the optimal synthetic routes for (E)-3-(1H-imidazol-1-yl)acrylic acid?

The synthesis of this compound involves stereoselective strategies to favor the E-isomer. A modified procedure by Fan et al. (2006) uses tert-butyl propiolate and methimazole under basic conditions (e.g., DABCO in THF), yielding tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate as the predominant isomer. Acid hydrolysis (e.g., trifluoroacetic acid/phenol) then cleaves the tert-butyl ester to produce the target compound . Key considerations include:

- Reaction optimization : Higher E:Z ratios are achieved with tert-butyl propiolate over methyl propiolate due to steric effects.

- Purification : Chromatography or recrystallization ensures high purity.

Q. How can spectroscopic methods confirm the structure of this compound?

- NMR spectroscopy : H NMR confirms the E-configuration via coupling constants () between α- and β-protons of the acrylic acid moiety. C NMR identifies carbonyl (C=O) and imidazole ring carbons .

- FTIR/FT-Raman : Stretching vibrations for C=O (~1700 cm), C=C (~1600 cm), and imidazole N-H (~3100 cm) are diagnostic .

- Mass spectrometry : Molecular ion peaks ([M+H]) and fragmentation patterns validate the molecular formula.

Q. What safety precautions are essential when handling this compound?

While specific safety data for this compound are limited, analogous imidazole derivatives require:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritancy.

- Waste disposal : Segregate acidic waste and neutralize before disposal .

Advanced Research Questions

Q. How do computational methods predict the electronic and nonlinear optical properties of this compound?

Density Functional Theory (DFT) calculations (e.g., using Gaussian 09 with B3LYP/6-311++G(d,p)) reveal:

- HOMO-LUMO gap : A narrow gap (~3.5 eV) suggests intramolecular charge transfer (ICT) between the imidazole and acrylic acid moieties, enhancing nonlinear optical (NLO) activity .

- Hyperpolarizability : First hyperpolarizability () values >30 × 10 esu indicate potential for second-harmonic generation (SHG), validated experimentally via Z-scan techniques .

- Mulliken charges : Charge redistribution at the imidazole N-atoms and acrylic acid carbonyl group drives NLO responses .

Q. What role does this compound play in coordination chemistry?

this compound acts as a ligand in metal-organic frameworks (MOFs). For example:

- Zinc coordination polymers : Reaction with Zn(OAc)·2HO forms [Zn(impaa)] (impaa = deprotonated ligand), characterized by single-crystal X-ray diffraction. The imidazole N-atoms and carboxylate O-atoms coordinate to Zn, creating a 3D network with photoluminescent properties .

- Applications : Such MOFs are studied for gas storage, catalysis, or as sensors due to their porosity and tunable electronic properties.

Q. How can researchers resolve contradictions in biological activity data for this compound?

Conflicting reports on biological activity (e.g., cytoprotection vs. toxicity) may arise from:

- Experimental variables : Differences in cell lines (e.g., rat cardiomyocytes vs. human hepatocytes) or concentrations (µM vs. mM ranges) .

- Mechanistic studies : Use siRNA knockdown or isotopic labeling to confirm targets (e.g., mitochondrial enzymes like enoyl-CoA hydratase) .

- Structure-activity relationships (SAR) : Compare analogs (e.g., propanoic vs. acrylic acid derivatives) to identify critical functional groups .

Q. What advanced crystallization techniques are suitable for this compound?

- High-resolution X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures using high-resolution data (<1.0 Å). Key parameters include:

Q. How does stereochemistry influence its reactivity in synthetic applications?

The E-isomer exhibits distinct reactivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。